1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-
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Overview
Description
1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]- is a complex organic compound with the molecular formula C13H17N3O. It is known for its unique spirocyclic structure, which includes a triazaspirodecane core and phenyl substituents.
Preparation Methods
The synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]- involves several steps. One common method includes the reaction of a suitable amine with a cyclic ketone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the spirocyclic structure .
Industrial production methods may involve the use of high-throughput reactors and advanced purification techniques to obtain the compound in high purity and yield. The exact details of these methods can vary depending on the specific requirements and scale of production .
Chemical Reactions Analysis
1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile under suitable conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]- can be compared with other similar compounds, such as:
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: This compound shares a similar core structure but lacks the phenylcyclohexyl substituent.
Fluspirilene: A long-acting neuroleptic agent that is metabolized to form 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
The uniqueness of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]- lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H31N3O |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-phenyl-8-(2-phenylcyclohexyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C25H31N3O/c29-24-25(28(19-26-24)21-11-5-2-6-12-21)15-17-27(18-16-25)23-14-8-7-13-22(23)20-9-3-1-4-10-20/h1-6,9-12,22-23H,7-8,13-19H2,(H,26,29) |
InChI Key |
XMWPUEPUQVYCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)N3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5 |
Origin of Product |
United States |
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